Physicochemical Profile vs 4-Bromo-4'-methylbenzophenone
4-Bromo-4'-morpholinomethyl benzophenone exhibits significantly higher molecular weight (360.2 g/mol) and increased lipophilicity (XLogP3 = 3.6) compared to the simpler analog 4-bromo-4'-methylbenzophenone (MW 275.14 g/mol) [1] . The morpholinomethyl group introduces three hydrogen bond acceptors and a topological polar surface area (TPSA) of 29.5 Ų, whereas 4-bromo-4'-methylbenzophenone lacks hydrogen bond acceptors and has negligible polar surface area [1]. These differences directly affect solubility in polar media and molecular recognition in biological systems .
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW = 360.2 g/mol; XLogP3 = 3.6; TPSA = 29.5 Ų; H-bond acceptors = 3 |
| Comparator Or Baseline | 4-Bromo-4'-methylbenzophenone: MW = 275.14 g/mol; XLogP = not reported; TPSA ≈ 17 Ų (estimated); H-bond acceptors = 1 |
| Quantified Difference | MW difference = +85.1 g/mol (+30.9%); XLogP3 = 3.6 versus estimated ~3.8-4.0 for comparator; TPSA difference = ~12.5 Ų |
| Conditions | Computed descriptors from authoritative chemical databases; standard conditions |
Why This Matters
Higher molecular weight and TPSA may reduce membrane permeability and alter biodistribution for medicinal chemistry applications, while the morpholine nitrogen enables pH-dependent solubility modulation unavailable with the methyl analog.
- [1] ChemicalBook. 4-BROMO-4'-MORPHOLINOMETHYL BENZOPHENONE (CAS 898769-92-1). Computed Descriptors. Accessed 2026. View Source
